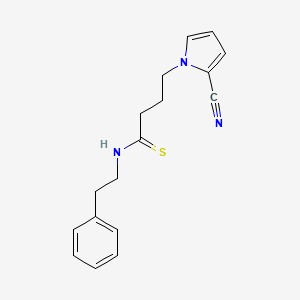![molecular formula C16H16N2O3 B14186724 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-22-4](/img/structure/B14186724.png)
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is an organic compound characterized by the presence of a nitrophenyl group and an aminoethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and (1R)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction. For example, hydrochloric acid or sodium hydroxide may be used to adjust the pH of the reaction mixture.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction pathways or metabolic pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-amino-3-nitrophenyl)ethan-1-one and 1-(4-(p-tolyloxy)-3-nitrophenyl)ethanone share structural similarities with this compound.
Uniqueness: The presence of the (1R)-1-phenylethyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
920804-22-4 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-12(13-5-3-2-4-6-13)17-11-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12,17H,11H2,1H3/t12-/m1/s1 |
Clé InChI |
FHSMWAKGJJWTAV-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)




![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)



![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)

